molecular formula C16H28N2O4S2 B12866497 rel-Ethyl 2-((1R*,3S*)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

rel-Ethyl 2-((1R*,3S*)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

Cat. No.: B12866497
M. Wt: 376.5 g/mol
InChI Key: PVGZSUZLFWZUTA-PSRAYLCPSA-N
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Description

“rel-Ethyl 2-((1R*,3S*)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate” is a complex organic compound that features a thiazole ring, a tert-butylsulfinyl group, and a carboxylate ester. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the tert-Butylsulfinyl Group: This step might involve the use of tert-butylsulfinyl chloride in the presence of a base to introduce the sulfinyl group.

    Esterification: The carboxylic acid group can be converted to an ester using ethanol and an acid catalyst.

    Hydroxylation and Amination: Introduction of the hydroxyl and amino groups can be achieved through selective reduction and amination reactions.

Industrial Production Methods

Industrial production would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated thiazoles, nitrothiazoles.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It might interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate**: Similar structure but lacks the tert-butylsulfinyl group.
  • Methyl 2-((1R,3S)-3-(((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate**: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the tert-butylsulfinyl group and the specific stereochemistry of the compound might confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H28N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 2-[(1R,3S)-3-(tert-butylsulfinylamino)-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H28N2O4S2/c1-7-22-15(20)12-9-23-14(17-12)13(19)8-11(10(2)3)18-24(21)16(4,5)6/h9-11,13,18-19H,7-8H2,1-6H3/t11-,13+,24?/m0/s1

InChI Key

PVGZSUZLFWZUTA-PSRAYLCPSA-N

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@@H](C[C@@H](C(C)C)NS(=O)C(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(CC(C(C)C)NS(=O)C(C)(C)C)O

Origin of Product

United States

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